Ethyl 8-hydroxyquinoline-5-carboxylate chemical structure and physical properties
Ethyl 8-hydroxyquinoline-5-carboxylate chemical structure and physical properties
An In-depth Technical Guide on Ethyl 8-hydroxyquinoline-5-carboxylate
Introduction
Ethyl 8-hydroxyquinoline-5-carboxylate is a derivative of 8-hydroxyquinoline (8-HQ), a heterocyclic organic compound. 8-HQ and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and metal-chelating properties.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and applications of ethyl 8-hydroxyquinoline-5-carboxylate, tailored for researchers, scientists, and professionals in drug development. The unique structure of 8-hydroxyquinoline, featuring a phenol ring fused to a pyridine ring, allows it to act as a potent bidentate chelating agent for various metal ions.[1][4] This chelating ability is central to many of its biological functions, including antimicrobial, anticancer, and neuroprotective activities.[2][3][5]
Chemical Identity and Structure
Proper identification and characterization are fundamental in chemical research and development. The following section details the key identifiers for ethyl 8-hydroxyquinoline-5-carboxylate.
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IUPAC Name: ethyl 8-hydroxyquinoline-5-carboxylate[6]
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Chemical Structure:
Source: PubChem CID 20156851[6]
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Canonical SMILES: CCOC(=O)C1=C2C=CC=NC2=C(C=C1)O[6]
Physicochemical Properties
The physical and chemical properties of a compound are critical for determining its suitability for various applications, including formulation development and biological assays.
| Property | Value | Source |
| Appearance | White or pale yellow crystalline powder | [4] |
| Melting Point | 76 °C (for the parent compound, 8-hydroxyquinoline) | [12] |
| Boiling Point | 370.4 ± 22.0 °C at 760 mmHg (for an isomer) | |
| Solubility | Freely soluble in ethanol, acetone, chloroform, and benzene; practically insoluble in water. | [4] |
| pKa | ~9.9 (for the parent compound, 8-hydroxyquinoline) | [12] |
| LogP | 2.5 | [6] |
Synthesis and Purification
Conceptual Synthetic Protocol: Fischer Esterification
This protocol is a standard method for converting a carboxylic acid to an ester. The causality behind this choice is its reliability and use of common laboratory reagents.
Step 1: Reaction Setup
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In a round-bottom flask, dissolve 8-hydroxyquinoline-5-carboxylic acid in an excess of absolute ethanol. The ethanol acts as both the solvent and a reactant.
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Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
Step 2: Reflux
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Heat the reaction mixture to reflux for several hours. The elevated temperature increases the reaction rate. A reflux condenser is essential to prevent the loss of the volatile ethanol solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Neutralization
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After the reaction is complete, cool the mixture to room temperature.
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Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. This step is crucial to quench the catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt.
Step 4: Extraction
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Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. The desired ester is more soluble in the organic phase, while inorganic salts and the sodium salt of the unreacted carboxylic acid remain in the aqueous phase.
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Wash the organic layer sequentially with water and brine to remove any remaining impurities.
Step 5: Drying and Solvent Removal
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Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate to remove residual water.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 6: Purification
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Purify the crude ethyl 8-hydroxyquinoline-5-carboxylate by recrystallization or column chromatography to obtain a product of high purity.
Synthesis Workflow Diagram
Caption: A conceptual workflow for the synthesis of ethyl 8-hydroxyquinoline-5-carboxylate.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. Each technique provides unique structural information, and together they form a self-validating system for characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For ethyl 8-hydroxyquinoline-5-carboxylate, one would expect to see signals corresponding to the aromatic protons on the quinoline ring, the hydroxyl proton, and the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons.[11]
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¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Characteristic peaks would include those for the aromatic carbons, the carbonyl carbon of the ester, and the two carbons of the ethyl group.
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Infrared (IR) Spectroscopy:
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IR spectroscopy is used to identify the functional groups present in a molecule. Key absorptions for this compound would include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic and aliphatic portions, a strong C=O stretch for the ester carbonyl group, and C-O stretches.[14]
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Mass Spectrometry (MS):
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of the target compound.
Applications in Research and Drug Development
The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[5] The introduction of an ethyl carboxylate group at the 5-position can modulate the compound's pharmacokinetic and pharmacodynamic properties.
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Antimicrobial and Antifungal Agents: 8-HQ derivatives are known to exhibit potent activity against various strains of bacteria and fungi.[1][3] This activity is often attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function.[15]
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Anticancer Agents: The metal-chelating properties of 8-HQ derivatives are also implicated in their anticancer effects. They can disrupt metal homeostasis in cancer cells, inhibit enzymes like proteasomes, and induce apoptosis.[2][16][17]
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Neuroprotective Agents: In the context of neurodegenerative diseases like Alzheimer's, metal ion dysregulation is a key pathological feature. 8-HQ derivatives can act as metal chelators to reduce the metal-induced aggregation of amyloid-beta peptides and oxidative stress.[1][3][16]
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Chelating Agents and Sensors: Beyond medicine, these compounds are used in analytical chemistry as fluorescent chemosensors for the detection of metal ions.[1] The chelation of a metal ion often leads to a significant change in the fluorescence properties of the 8-HQ molecule, allowing for sensitive and selective detection.[1][18]
Mechanism of Action Diagram
Caption: Applications stemming from the metal chelation property of the 8-HQ scaffold.
Conclusion
Ethyl 8-hydroxyquinoline-5-carboxylate is a molecule of considerable scientific interest, building upon the versatile and biologically active 8-hydroxyquinoline framework. Its well-defined chemical structure and physicochemical properties make it a valuable tool for researchers. The ability to synthesize and rigorously characterize this compound opens avenues for its exploration as a potential therapeutic agent in oncology, infectious diseases, and neurodegenerative disorders, as well as for its application in analytical sciences. Further research into its specific biological targets and mechanisms of action will continue to define its role in drug development and other scientific fields.
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